Clavosine B

Protein phosphatase inhibition PP-1cγ Enzymatic IC50

Clavosine B is a marine natural product belonging to the calyculin family of toxins, originally isolated from the sponge Myriastra clavosa alongside its close analog Clavosine A. It belongs to the polyketide class of phosphatase inhibitors and is glycosylated with a trimethoxy rhamnose moiety, distinguishing it from the canonical calyculins.

Molecular Formula C60H101N4O20P
Molecular Weight 1229.4 g/mol
Cat. No. B1249311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClavosine B
Synonymsclavosine B
Molecular FormulaC60H101N4O20P
Molecular Weight1229.4 g/mol
Structural Identifiers
SMILESCC1C(CC2(C(C(C(O2)C(CC(C(C)C(C(C)C=C(C)C(=CC=CC(=CC(=O)N)C)C)O)O)OC)OP(=O)(O)O)(C)C)OC1CC=CC3=COC(=N3)C(C)CC(C)NC(=O)C(C(C(COC)N(C)C)O)O)OC4C(C(C(C(O4)C)OC)OC)OC
InChIInChI=1S/C60H101N4O20P/c1-32(25-47(61)66)21-19-22-33(2)34(3)26-35(4)48(67)38(7)43(65)28-45(75-15)52-55(84-85(71,72)73)59(10,11)60(83-52)29-46(81-58-54(78-18)53(77-17)51(76-16)40(9)80-58)39(8)44(82-60)24-20-23-41-30-79-57(63-41)36(5)27-37(6)62-56(70)50(69)49(68)42(31-74-14)64(12)13/h19-23,25-26,30,35-40,42-46,48-55,58,65,67-69H,24,27-29,31H2,1-18H3,(H2,61,66)(H,62,70)(H2,71,72,73)/b21-19+,23-20+,32-25+,33-22+,34-26+/t35-,36+,37-,38+,39-,40+,42+,43+,44+,45+,46+,48-,49+,50+,51+,52-,53-,54-,55+,58+,60-/m1/s1
InChIKeyYTSZONUMWPRLEY-YWPPTZFISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Clavosine B: A Structurally Differentiated Calyculin-Class PP1/PP2A Inhibitor – Evidence Guide for Scientific Procurement


Clavosine B is a marine natural product belonging to the calyculin family of toxins, originally isolated from the sponge Myriastra clavosa alongside its close analog Clavosine A [1]. It belongs to the polyketide class of phosphatase inhibitors and is glycosylated with a trimethoxy rhamnose moiety, distinguishing it from the canonical calyculins [2]. Clavosine B exhibits potent cytotoxicity in the NCI 60-cell line panel and acts as an inhibitor of type 1 and type 2A serine/threonine protein phosphatases (PP1 and PP2A) [1], with a quantitative selectivity profile that diverges meaningfully from its structural relatives [2].

PP-2A selectivity research Supports differentiation of PP-1/PP-2A pathway contributions
Cell-panel cytotoxicity screening Applicable to NCI 60-cell-line endpoint review and probe development
Structurally differentiated probe C-2/C-3 E geometry provides unique calyculin-class selectivity context

Why Calyculin A or Clavosine A Cannot Substitute for Clavosine B: Quantitative Selectivity and Structural Evidence


Although Clavosine B shares the calyculin core with Clavosine A and Calyculin A, its C-2/C-3 E geometry (as opposed to the Z geometry of Clavosine A) introduces a >25-fold reduction in PP-1cγ inhibitory potency while preserving near-equivalent PP-2Ac inhibition, generating a distinct PP-1/PP-2A selectivity profile unique within the class [1]. Consequently, replacing Clavosine B with Calyculin A or Clavosine A in experiments where differential PP-1 vs. PP-2A engagement is required leads to fundamentally different pharmacological readouts, as evidenced by head-to-head enzymatic data and mutant PP-1cγ sensitivity profiles [1].

Selectivity profile mismatch
Clavosine B favors PP-2A over PP-1, while Calyculin A and Clavosine A exhibit little to no PP-2A preference, leading to divergent pathway inhibition profiles.
Mutant sensitivity fingerprint differs
The PP-1cγ Y134D mutant reduces Clavosine B potency to a greater extent than analogs, altering target-engagement readouts.
Cellular cytotoxicity profile may shift
Comparable whole-cell potency may arise from distinct phosphatase selectivity, complicating endpoint attribution.

Clavosine B: Head-to-Head Quantitative Differentiation Against Closest Analogs Calyculin A and Clavosine A


PP-1cγ Wild-Type Inhibitory Potency: Clavosine B Is 18–26-fold Less Potent Than Calyculin A and Clavosine A

Clavosine B inhibits recombinant human PP-1cγ with an IC50 of 13 ± 0.58 nM, which is approximately 18-fold less potent than Clavosine A (IC50 = 0.5 ± 0.1 nM) and approximately 19-fold less potent than Calyculin A (IC50 = 0.7 ± 0.28 nM) when measured in the same phosphorylase a phosphatase assay [1]. This substantial potency differential is attributed to the C-2/C-3 E geometry of Clavosine B, which confers a >25-fold increase in IC50 relative to the Z geometry of Clavosine A [1].

PP-1cγ inhibition
Head-to-head
Clavosine B IC50 13 ± 0.58 nM vs Calyculin A 0.7 ± 0.28 nM, Clavosine A 0.5 ± 0.1 nM
Supports PP-1cγ assay selectivity interpretation
>25-fold potency differential vs Clavosine A; recombinant human PP-1cγ
Protein phosphatase inhibition PP-1cγ Enzymatic IC50

PP-2Ac Inhibitory Potency: Clavosine B Retains Near-Equivalent Potency to Calyculin A and Clavosine A

Against PP-2Ac purified from bovine heart, Clavosine B exhibits an IC50 of 1.2 nM, which is only approximately 2–2.4-fold less potent than Clavosine A (IC50 = 0.6 nM) and Calyculin A (IC50 = 0.5 nM) [1]. This contrasts sharply with the 18–19-fold potency gap observed against PP-1cγ, demonstrating that Clavosine B selectively preserves PP-2A inhibitory activity while largely sparing PP-1 [1].

PP-2Ac inhibition
Head-to-head
Clavosine B IC50 1.2 nM vs Calyculin A 0.5 nM, Clavosine A 0.6 nM
Near-equivalent PP-2Ac potency
Retains PP-2A inhibition; bovine heart PP-2Ac
PP-2A inhibition Protein phosphatase 2A Selectivity profiling

PP-1/PP-2A Selectivity Ratio: Clavosine B Displays a 10.8-Fold PP-2A Preference, Unlike Calyculin A (1.4) and Clavosine A (0.8)

The selectivity ratio (IC50 PP-1cγ ÷ IC50 PP-2Ac) calculated from the same study quantifies each inhibitor's preference: Clavosine B yields a ratio of 10.8, indicating greater than 10-fold preference for PP-2A over PP-1. In contrast, Calyculin A shows a ratio of 1.4 and Clavosine A shows 0.83, signifying little to no PP-2A preference and modest PP-1 preference, respectively [1]. This ratio is derived from paired IC50 values measured under identical assay conditions, permitting direct cross-compound comparison.

Selectivity ratio
Cross-study comparable
Clavosine B: 10.8 (PP-2A > PP-1)
Supports PP-2A-favored pathway dissection
Ratio IC50 PP-1cγ / PP-2Ac; Calyculin A 1.4, Clavosine A 0.83
PP-1/PP-2A selectivity ratio Phosphatase selectivity Calyculin family

PP-1cγ Y134D Mutant Sensitivity: Clavosine B Exhibits a 310-Fold Potency Loss, Exceeding Calyculin A (178-Fold) and Clavosine A (186-Fold)

Substitution of Tyr-134 with aspartate in PP-1cγ reduces Clavosine B potency by 310-fold (IC50 increases from 13 nM to 4050 nM). For Calyculin A, the Y134D mutation causes a 178-fold decrease (IC50 from 0.7 nM to 125 nM), and for Clavosine A, a 186-fold decrease (IC50 from 0.5 nM to 93 nM) [1]. The disproportionately large 310-fold effect on Clavosine B indicates that Clavosine B’s binding interaction with PP-1cγ is uniquely dependent on a charge-compatible environment at position 134, a feature that distinguishes its binding mode from the other calyculin-family inhibitors tested [1].

Y134D mutant
Head-to-head
Clavosine B: 310-fold IC50 increase vs Calyculin A 178-fold, Clavosine A 186-fold
Unique binding-mode fingerprint
PP-1cγ Y134D mutant; supports target engagement confirmation
PP-1cγ mutagenesis Inhibitor binding determinants Tyr-134

NCI 60-Cell Line Cytotoxicity: Clavosine B Demonstrates Mean GI50 of 0.016 nM, Slightly Less Potent but Within Same Order as Clavosine A (0.013 nM)

In the National Cancer Institute's 60-tumor-cell-line screening panel, Clavosine B produced a mean log10 GI50 of –10.79, corresponding to a GI50 of approximately 0.016 nM. Clavosine A yielded a mean log10 GI50 of –10.90 (approximately 0.013 nM) [1]. Both compounds are classified as very potent cytotoxins, with Clavosine B only marginally (1.2-fold) less potent than Clavosine A across the 60-cell-line panel [1].

NCI 60 cytotoxicity
Head-to-head
Clavosine B mean GI50 0.016 nM vs Clavosine A 0.013 nM
Reported cell-model response context
NCI 60-cell panel; supports cytotoxicity endpoint review
NCI 60-cell screen Cytotoxicity Antitumor screening

Clavosine B: Best-Fit Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Pharmacological Dissection of PP-2A–Dependent vs. PP-1–Dependent Signaling

Clavosine B's 10.8-fold selectivity for PP-2A over PP-1 (IC50 ratio) makes it the preferred tool for experiments requiring separation of PP-2A and PP-1 functions, a capability not offered by Calyculin A (ratio 1.4) or Clavosine A (ratio 0.83) [1]. Researchers investigating PP-2A–specific dephosphorylation events in cancer, neurodegeneration, or cardiac signaling should select Clavosine B to minimize confounding PP-1 inhibition [1].

Mutant PP-1cγ Engagement Fingerprinting in Cellular Models

The 310-fold sensitivity drop of Clavosine B against the PP-1cγ Y134D mutant, contrasted with only 178–186-fold drops for Calyculin A and Clavosine A, provides a unique pharmacological fingerprint [1]. By comparing compound effects in cells expressing wild-type vs. Y134D PP-1cγ, researchers can confirm on-target PP-1 engagement or rule out PP-1–mediated contributions to phenotype with greater resolution than is possible using Calyculin A [1].

NCI 60-Cell-Line Antitumor Screening and Probe Development

With a mean GI50 of 0.016 nM across the NCI 60-cell-line panel, Clavosine B qualifies as a very potent cytotoxic probe [2]. Its near-equipotent cytotoxicity relative to Clavosine A, despite significantly lower PP-1 inhibitory activity, positions Clavosine B as a starting point for medicinal chemistry campaigns aiming to decouple PP-1 toxicity from PP-2A–mediated antitumor efficacy [2].

Structure-Based Design of PP-2A–Selective Inhibitors

The C-2/C-3 E geometry of Clavosine B is directly linked to a >25-fold reduction in PP-1cγ potency while preserving PP-2A activity [1]. This structural feature serves as a design principle for synthetic chemists seeking to engineer PP-2A–selective inhibitors within the calyculin pharmacophore, making Clavosine B a key reference standard for selectivity-oriented synthesis programs [1].

Application
Selection Property
Validation Focus
PP-2A signaling studies
PP-2A selectivity profile
PP-1cγ/PP-2Ac inhibition ratio validation
Mutant PP-1cγ target engagement
Y134D sensitivity fingerprint
Wild-type vs Y134D IC50 comparison
Cell-panel cytotoxicity screening
NCI 60-cell-line potency context
Mean GI50 across cell lines
Selectivity-oriented inhibitor design
C-2/C-3 geometry-driven selectivity
PP-1cγ attenuation vs PP-2A retention
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